![molecular formula C12H9N5O2 B5303887 N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)
N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor (α7 nAChR).
Mécanisme D'action
N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide acts as a positive allosteric modulator of the α7 nAChR, which is a receptor that is involved in cognitive function and memory. By enhancing the activity of this receptor, N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide is thought to improve cognitive function and memory.
Biochemical and Physiological Effects:
N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide has been shown to increase the activity of the α7 nAChR in the brain, leading to improved cognitive function and memory in preclinical models. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide is its specificity for the α7 nAChR, which may reduce the risk of off-target effects. However, its efficacy in humans remains to be established, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for the development of N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide. One possibility is to investigate its efficacy in clinical trials for the treatment of cognitive disorders such as Alzheimer's disease. Another possibility is to explore its potential for the treatment of other neurological disorders that are associated with cognitive impairment. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide involves the reaction of 3-(1H-tetrazol-5-yl)aniline with 2-furoic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide in high purity.
Applications De Recherche Scientifique
N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease. It has been shown to improve cognitive function and memory in these models, suggesting that it may have therapeutic potential for the treatment of cognitive disorders.
Propriétés
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-12(10-5-2-6-19-10)13-9-4-1-3-8(7-9)11-14-16-17-15-11/h1-7H,(H,13,18)(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWSKAJZTVUTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-tetrazol-5-yl)phenyl]furan-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.